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C.I.Direct Brown 200

Cat. No.: B1171949
CAS No.: 12222-26-3
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Description

Classification and General Characteristics of Direct Dyes

Direct dyes, also referred to as substantive dyes, are anionic compounds that can be applied directly to substrates, particularly cellulosic fibers like cotton, without the need for a mordant. emrays.us They are characterized by their solubility in water, a feature facilitated by the presence of sulfonic acid groups in their molecular structure. emrays.usdaffodilvarsity.edu.bd These dyes form weak hydrogen bonds and Van der Waals forces with fiber molecules. daffodilvarsity.edu.bdslideshare.net

Chemically, a large percentage of direct dyes, over 75%, are classified as azo derivatives. daffodilvarsity.edu.bd They can also be categorized based on their chemical structure into types such as stilbene, thiazol, triphenodioxazine, and phthalocyanine (B1677752) derivatives. blogspot.com

From an application perspective, direct dyes are grouped into three classes based on their migration and leveling properties:

Class A (Self-leveling dyes): These dyes possess good migration and high leveling power. daffodilvarsity.edu.bdblogspot.com

Class B (Salt-controllable dyes): These have poor leveling properties, and their exhaustion is controlled by the addition of salt. daffodilvarsity.edu.bdblogspot.com

Class C (Temperature-controllable dyes): These dyes are sensitive to salt, and their application is controlled by temperature. daffodilvarsity.edu.bdblogspot.com

While direct dyes are valued for their bright shades and cost-effectiveness, they generally exhibit poor wash fastness, which can be improved with after-treatments. textileapex.comtextilelearner.net Their light fastness, however, is generally considered to be good. daffodilvarsity.edu.bd

Industrial Significance and Applications

The versatility and ease of use of direct dyes have led to their widespread adoption across several industries. emrays.usmeghmaniglobal.com

The primary application of direct dyes is in the textile industry for coloring cellulosic fibers such as cotton, rayon, and linen. emrays.usmeghmaniglobal.com They are favored for their ability to produce a wide spectrum of vibrant colors in a simple dyeing process, making them suitable for large-scale production of garments, home textiles, and other fabric products. meghmaniglobal.combagmull.com

Direct dyes are extensively used in the paper and pulp industries to color various paper products. emrays.usmeghmaniglobal.com Their water-soluble nature allows for uniform coloration, enhancing the visual appeal of items like tissues, napkins, and packaging materials. emrays.us

The leather industry also utilizes direct dyes to achieve uniform and vibrant colors on leather goods. emrays.usbagmull.com These dyes help in enhancing the aesthetic qualities of products such as shoes, bags, and accessories. vipulorganics.com

Beyond textiles, paper, and leather, direct dyes find applications in other industrial sectors. They are used in the formulation of inks for printing, as well as for coloring plastics and staining wood. bagmull.comvipulorganics.com

Environmental Challenges Posed by Dye Effluents

The use of direct dyes is not without its environmental drawbacks. A significant portion of these dyes, estimated to be between 10-15%, are released into wastewater during the dyeing process. pisrt.org The complex and stable aromatic molecular structures of these dyes make them resistant to degradation, leading to persistence in the environment. meghmaniglobal.comtextiletoday.com.bd

The discharge of dye-containing effluents into water bodies presents several ecological problems:

Reduced Light Penetration: The colored effluent diminishes light penetration in aquatic environments, which in turn affects the photosynthetic activity of aquatic plants. pisrt.orgcore.ac.uk

Decreased Dissolved Oxygen: A layer of dye on the water surface can reduce the amount of dissolved oxygen, harming aquatic fauna. core.ac.uk

Increased Oxygen Demand: Dye effluents contribute to an increase in the biochemical and chemical oxygen demand (BOD and COD) of water bodies. textiletoday.com.bd

Toxicity: The presence of synthetic dyes, which may contain heavy metals and chlorine, can be toxic to aquatic organisms and can contaminate the food chain. pisrt.orgaustinpublishinggroup.com

These environmental concerns have spurred the development of regulations and advanced wastewater treatment technologies to mitigate the impact of dye effluents. meghmaniglobal.comaustinpublishinggroup.com

Properties

CAS No.

12222-26-3

Molecular Formula

C6H7IN2

Origin of Product

United States

Chemical Structure and Synthetic Pathways of C.i. Direct Brown Dyes

Azo Dye Structural Features

Key structural features that define azo dyes include:

The Azo Group (-N=N-): This is the fundamental chromophore. The number of these groups classifies the dye as monoazo, disazo (like C.I. Direct Brown 208), trisazo, or polyazo. wikipedia.orgnih.gov

Aromatic Systems: The azo group links aromatic structures, such as benzene or naphthalene (B1677914) rings. The extended conjugation provided by these rings is crucial for the dye's ability to absorb light in the visible spectrum.

Auxochromes: These are functional groups attached to the aromatic rings that modify the color and enhance the dye's properties. Common auxochromes include hydroxyl (-OH), amino (-NH₂), and sulfonic acid (-SO₃H) groups.

Solubilizing Groups: For direct dyes, water solubility is essential. This is typically achieved by incorporating one or more sulfonic acid groups (-SO₃H), which form sodium salts (-SO₃Na) in the final product. wikipedia.org These anionic groups also play a role in the dye's affinity for fibers.

Diazotization and Coupling Reaction Mechanisms

The synthesis of azo dyes is a well-established two-step process involving diazotization followed by an azo coupling reaction. nih.govevitachem.com

Step 1: Diazotization This reaction converts a primary aromatic amine into a diazonium salt. The process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). mdpi.com The low temperature is critical to prevent the unstable diazonium salt from decomposing. nih.govevitachem.com The resulting diazonium ion (Ar-N₂⁺) is a highly reactive electrophile.

Step 2: Azo Coupling The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, a naphthol, or an aromatic amine. nih.gov This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the activated aromatic ring of the coupling component, usually at the para position to the activating group, to form the stable azo linkage. nih.gov The pH of the reaction medium is crucial; coupling with phenols is typically carried out under mildly alkaline conditions, while coupling with amines occurs in mildly acidic to neutral conditions. evitachem.com

Common Precursors and Intermediates in Synthesis

The synthesis of a complex disazo dye like C.I. Direct Brown 208 involves a specific sequence of diazotization and coupling reactions using carefully selected precursors. Based on its structure, the synthesis involves multiple aromatic amines and coupling components.

The manufacturing method for C.I. Direct Brown 208 involves the diazotization of 3-Aminobenzenesulfonic acid and 4-Aminobenzenesulfonic acid, which are then coupled with Benzene-1,3-diamine. worlddyevariety.com Subsequently, Naphthalen-1-amine is diazotized and coupled with the resulting intermediate to form the final dye. worlddyevariety.com

Table 2: Precursors in the Synthesis of C.I. Direct Brown 208 and Related Dyes

Precursor / Intermediate Role in Synthesis
3-Aminobenzenesulfonic acid Primary Aromatic Amine (Diazo Component)
4-Aminobenzenesulfonic acid Primary Aromatic Amine (Diazo Component)
Benzene-1,3-diamine Coupling Component
Naphthalen-1-amine Primary Aromatic Amine (Diazo Component)

Data based on manufacturing methods described by World Dye Variety worlddyevariety.com

Other direct brown dyes utilize a variety of precursors, such as 4-(4-Aminophenyl)benzenamine, 2-Hydroxybenzoic acid, and 6-Amino-4-hydroxynaphthalene-2-sulfonic acid for C.I. Direct Brown 2. worlddyevariety.com

Retrosynthetic Analysis Approaches for Complex Direct Azo Dyes

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com This method is particularly useful for complex molecules like polyazo direct dyes.

The process involves "disconnections," which are the theoretical reverse of known chemical reactions. youtube.com For an azo dye, the most logical disconnection is at the azo linkage, breaking the molecule into its precursor diazonium ion and the coupling component.

Retrosynthetic Analysis of a Disazo Dye (Conceptual):

Target Molecule: A disazo dye.

First Disconnection: The first disconnection is made at one of the azo bonds (C-N bond). This reveals a monoazo intermediate and a diazonium salt. The diazonium salt is traced back to its corresponding primary aromatic amine.

Second Disconnection: The resulting monoazo intermediate is then disconnected at its azo bond. This reveals the initial coupling component and another diazonium salt, which is also traced back to its primary aromatic amine precursor.

Endpoint: This process continues until the precursors are identified as simple, readily available starting materials, such as the aminobenzenesulfonic acids and diamines mentioned in the previous section. youtube.com

This systematic approach allows chemists to devise a logical forward synthesis, identifying the necessary reagents and the correct sequence of diazotization and coupling steps to assemble the complex dye molecule efficiently. youtube.com

Interactions of C.i. Direct Brown Dyes with Substrates

Adsorption Mechanisms on Cellulosic and Protein Fibers

The adsorption of direct brown dyes onto fibrous substrates is a complex process governed by several intermolecular forces acting in concert. The primary mechanisms include electrostatic interactions, hydrogen bonding, and Van der Waals forces. asianpubs.org

Direct brown dyes are anionic, possessing water-solubilizing functional groups such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups, which exist as anions (-SO₃⁻, -COO⁻) in solution. nih.govasianpubs.org While cellulosic fibers like cotton also carry a negative surface charge in neutral or alkaline water, which would suggest repulsion, electrostatic attraction becomes a significant factor under specific conditions and with certain substrates.

In acidic conditions (low pH), the surface of an adsorbent or fiber can become protonated, leading to positively charged sites. scielo.br These sites can then attract the anionic dye molecules through electrostatic forces. scielo.br Furthermore, an ion-exchange mechanism can occur where the anionic dye molecules are exchanged for other anions already present on the substrate surface. flinnsci.com Research on the adsorption of Direct Brown 2 demonstrated that a positively charged adsorbent surface readily binds the negatively charged sulfonyl and carboxyl groups of the dye, indicating a chemically driven adsorption via an ion-exchange mechanism. flinnsci.com

Hydrogen bonding is a critical factor in the affinity of direct dyes for both cellulosic and protein fibers. asianpubs.org Direct dye molecules typically contain multiple functional groups that can act as hydrogen bond donors or acceptors, such as amino (-NH₂), hydroxyl (-OH), and azo (-N=N-) groups. asianpubs.org

On Cellulosic Fibers: Cellulose (B213188) is a polymer of glucose, rich in hydroxyl (-OH) groups. ijrpr.com These groups provide numerous sites for hydrogen bonds to form with the functional groups on the direct brown dye molecule, contributing significantly to the dye's fixation on the fiber. nih.govasianpubs.org

On Protein Fibers: Protein fibers like wool and silk are composed of amino acids, which provide amide (-CONH-), amino (-NH₂), and carboxyl (-COOH) groups. These offer even more varied opportunities for hydrogen bonding with the direct dye molecule. ijrpr.com

Van der Waals forces are weak, short-range attractions that occur between all molecules. dergipark.org.tr Despite their individual weakness, their cumulative effect is a dominant force in the adsorption of direct dyes. The large, linear, and planar structure of direct brown dye molecules is crucial as it allows them to align closely with the linear cellulose polymer chains. nih.govasianpubs.org This proximity maximizes the surface area for interaction, resulting in a strong cumulative Van der Waals attraction between the dye and the fiber. asianpubs.org

Influence of Molecular Structure and Functional Groups on Dye-Substrate Affinity

The affinity of a direct dye for a substrate is intrinsically linked to its molecular architecture. For C.I. Direct Brown dyes, several structural features are paramount for achieving high substantivity. asianpubs.org

Key molecular characteristics include a large molecular weight, a linear molecular shape, a high degree of symmetry, and an extensive conjugated system of alternating single and double bonds. asianpubs.org This planarity and linearity allow the dye molecule to lie flat against the fiber surface, maximizing the effects of hydrogen bonding and Van der Waals forces. nih.gov

The functional groups present on the dye molecule also play a vital role:

Sulfonic Acid (-SO₃H) and Carboxylic Acid (-COOH) Groups: These are primary auxochromes that confer water solubility. nih.gov Their anionic nature is also key to electrostatic interactions and ion-exchange mechanisms. flinnsci.com

Azo (-N=N-), Amino (-NH₂), and Hydroxyl (-OH) Groups: These groups are essential for forming hydrogen bonds with the substrate, which significantly enhances dye fixation. asianpubs.org

Table 1: Influence of Molecular Features on Direct Dye Affinity

Molecular Feature Influence on Adsorption Mechanism Reference
Linear & Planar Structure Maximizes Van der Waals forces by allowing close alignment with fiber polymers. nih.govasianpubs.org
Large Molecular Weight Increases the magnitude of cumulative Van der Waals forces. asianpubs.org
Sulfonic/Carboxylic Groups Provide water solubility and anionic sites for electrostatic interaction/ion exchange. asianpubs.orgflinnsci.com
Amino, Hydroxyl, Azo Groups Act as sites for hydrogen bonding with cellulose and protein fibers. asianpubs.org

| Long Conjugated System | Contributes to the planarity of the molecule and thus enhances Van der Waals forces. | asianpubs.org |

Effects of Dyeing Parameters on Adsorption Kinetics and Equilibrium

The efficiency of the dyeing process is highly dependent on various physical and chemical parameters of the dye bath, which influence both the rate of dye uptake (kinetics) and the total amount of dye adsorbed at equilibrium.

The pH of the dye bath is a critical parameter that can significantly alter the surface charge of both the dye molecule and the substrate, thereby affecting the adsorption mechanism and efficiency. The effect of pH can vary depending on the specific dye and the nature of the adsorbent material.

Studies on various direct brown dyes have shown different optimal pH ranges for adsorption:

For Direct Brown-MR , dye removal was observed to increase from 66% to over 99% as the pH was raised from 3 to 7.

Conversely, research on Direct Brown 2 found that the highest dye removal (98.6%) occurred at a highly acidic pH of 3.0. scielo.br This was attributed to the protonation of the adsorbent surface, creating positive charges that attract the anionic dye. scielo.br Another study confirmed maximal adsorption of Direct Brown 2 at pH 3. flinnsci.com

For Direct Red 81 , a different anionic direct dye, adsorption was highest at pH 2 and decreased as the pH became more alkaline.

This variability highlights that the optimal pH for dyeing is a result of the complex interplay between the dye's ionic character and the adsorbent's surface chemistry, particularly its point of zero charge.

Table 2: Effect of pH on the Adsorption of Various Direct Dyes

Dye Name Adsorbent Optimal pH for Adsorption % Removal at Optimal pH Reference
Direct Brown-MR Exfoliated Graphite (B72142) Oxide 7 99.1%
Direct Brown 2 Beech Wood Sawdust 3 98.6% scielo.br
Direct Brown 2 Poly(AA-co-AMA) Copolymer 3 100% flinnsci.com

| Direct Red 81 | Bamboo Sawdust | 2 | 92.3% | |

Table of Mentioned Compounds

Temperature Profile of Affinity

The affinity of direct dyes, such as those in the C.I. Direct Brown family, for cellulosic substrates is significantly influenced by temperature. Generally, the initial rate of dyeing increases with temperature due to the enhanced kinetic energy of the dye molecules, which facilitates their diffusion from the dyebath to the fiber surface and within the fiber structure. However, the equilibrium or maximum affinity is often observed at a specific temperature, beyond which the affinity may decrease.

The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), determine the nature of the temperature dependence. A positive enthalpy change indicates an endothermic process where affinity increases with temperature, while a negative enthalpy change signifies an exothermic process where affinity decreases as temperature rises. Research on the adsorption of Direct Brown 95 onto chitosan (B1678972) revealed that the retention capacity increased with temperature, peaking at 50°C, suggesting an endothermic process in that specific system. cellulosechemtechnol.roresearchgate.net

Table 1: Effect of Temperature on Adsorption of Direct Dyes

Dye System Substrate Temperature Effect on Adsorption Thermodynamic Nature
Direct Dye Bacterial Cellulose researchgate.netmdpi.com Adsorption enhanced with increasing temperature. Endothermic
C.I. Direct Brown 95 Chitosan cellulosechemtechnol.roresearchgate.net Retention increased up to 50°C. Endothermic

Concentration Effects

The initial concentration of the dye in the bath is a critical factor that drives the dyeing process. The rate of dye transfer from the solution to the substrate is largely dependent on the concentration gradient between the two phases. A higher initial dye concentration generally leads to an increased rate of adsorption, as more dye molecules are available to interact with the active sites on the substrate. chesci.com

However, the percentage of dye removal or exhaustion may decrease as the initial concentration increases. chesci.com This is because at a fixed amount of substrate, the available adsorption sites become saturated at higher dye concentrations. chesci.com The relationship between the amount of dye adsorbed at equilibrium and the concentration of the dye remaining in the solution can be described by adsorption isotherms, such as the Langmuir and Freundlich models. mdpi.comaustinpublishinggroup.com The Langmuir model assumes a monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. mdpi.comaustinpublishinggroup.com Both models have been successfully applied to describe the adsorption of direct dyes on cellulose, with the Langmuir isotherm often providing a better correlation. austinpublishinggroup.com

Table 2: Influence of Initial Dye Concentration on Adsorption

Parameter General Trend with Increasing Initial Dye Concentration
Adsorption Capacity (mg/g) Increases chesci.com
Percent Removal (%) Decreases chesci.com

| Equilibrium Time | May decrease due to a higher concentration gradient. |

Complexation with Dye Fixing Agents and Metal Ions in Dyeing Processes

To improve the often-moderate wet fastness properties of direct dyes, various post-treatment methods are employed, which involve complexation with dye fixing agents or metal ions.

Dye Fixing Agents: Cationic fixing agents are commonly used to enhance the wash fastness of anionic direct dyes on cellulosic fibers. scribd.com These agents are typically large, positively charged molecules that form a complex with the anionic dye molecules, effectively "locking" them onto the fiber. imrpress.com This process reduces the water solubility of the dye and hinders its desorption during washing. imrpress.com The pretreatment of cotton with cationic fixing agents can also allow for dyeing under neutral conditions without the need for salt. scribd.com

Metal Ions: Certain direct dyes are designed as metal-complex dyes, often containing copper, to improve their light and wash fastness. imrpress.comgoogle.com In these dyes, the metal ion is incorporated into the dye molecule during manufacturing. 182.160.97 For other direct dyes, a post-treatment with metal salts, typically copper salts, can be applied. The metal ions form a coordinate complex with the dye molecule on the fiber, which increases the molecule's size and stability, thereby improving its fastness properties. worlddyevariety.com However, the presence of free metal ions in the dyebath, either from the dye itself or from added salts, can sometimes lead to changes in the final shade of the dyeing. worlddyevariety.comgoogle.com For instance, the presence of copper ions can cause a darkening or a shift in the color of some direct dyes. worlddyevariety.com

The addition of neutral electrolytes, such as sodium chloride or sodium sulfate (B86663), also plays a crucial role in the dyeing process of direct dyes. synthesia.euresearchgate.net These salts help to overcome the electrostatic repulsion between the anionic dye and the negatively charged surface of cellulosic fibers in neutral or alkaline conditions, thus promoting dye exhaustion. nlc-bnc.ca The concentration of the electrolyte directly influences the amount of dye that moves from the dyebath onto the fiber. synthesia.eu

Table 3: List of Compounds

Compound Name
C.I. Direct Brown 200
C.I. Direct Brown 95
Sodium Chloride
Sodium Sulfate

Environmental Fate and Transport of C.i. Direct Brown Dyes

Aqueous Phase Behavior and Distribution

The behavior of C.I. Direct Brown 200 in water is governed by its chemical structure, which, like other direct dyes, includes sulfonic acid groups that enhance its solubility.

Direct dyes are, by design, water-soluble to facilitate the dyeing process. extrachem.de They typically contain one or more sulfonate (-SO3⁻) groups, which are strong electron-withdrawing groups that increase the polarity and water solubility of the molecule. scientifictemper.com This high hydrophilicity means that when released into aquatic systems, these dyes tend to remain dissolved in the water column. canada.ca

Table 1: Solubility of Various C.I. Direct Brown Dyes

Dye NameCAS NumberWater SolubilityReference
C.I. Direct Brown 2 2429-82-5Soluble colorbloomdyes.com
C.I. Direct Brown 95 16071-86-65 to 10 mg/mL at 21.7°C noaa.gov
C.I. Direct Brown 154 6360-54-9Soluble worlddyevariety.com

This table presents data for related direct brown dyes to infer the likely properties of C.I. Direct Brown 200 due to a lack of specific data for this compound.

Despite their high water solubility, direct dyes can partition from the aqueous phase to solid matrices such as suspended solids, sediments, and soil. canada.ca This partitioning is not primarily driven by hydrophobicity, as is common for many organic pollutants, but rather by electrostatic interactions. canada.ca The anionic nature of sulfonated direct dyes allows them to adsorb to positively charged sites on the surfaces of clays (B1170129), organic matter, and other particles within the water column and sediment. copernicus.orgscielo.br

Studies on various dyes have shown that factors like soil composition, particularly organic matter and clay content, significantly influence adsorption. scielo.br For example, the adsorption of dyes often increases with higher clay and organic carbon content in soil. copernicus.orgscielo.br The pH of the system is also a critical factor, with lower pH values generally favoring adsorption due to increased positive surface charges on sorbents. copernicus.org While specific partition coefficients (such as Koc or Kd) for C.I. Direct Brown 200 are not available, it is expected to adsorb to sediment and soil, a behavior that can reduce its concentration in the water column but lead to its accumulation in benthic zones and terrestrial environments. canada.canih.gov

Environmental Persistence and Recalcitrance

The persistence of azo dyes, including direct dyes, in the environment is a significant concern. Their complex aromatic structures and the presence of azo bonds (-N=N-) make them inherently resistant to degradation. scientifictemper.comcdnsciencepub.com

Direct azo dyes are particularly recalcitrant, meaning they resist breakdown by natural environmental processes. scientifictemper.com The stability that makes them effective colorants also contributes to their environmental longevity. They are generally resistant to aerobic biodegradation, the process by which microorganisms break down substances in the presence of oxygen. cdnsciencepub.comwur.nl This resistance is partly due to the electron-withdrawing nature of the sulfonate groups. scientifictemper.com

Under anaerobic (oxygen-deficient) conditions, such as those found in some sediments and wastewater treatment systems, the azo bond can be reductively cleaved by microorganisms. wur.nlmdpi.com This process leads to the decolorization of the dye but results in the formation of aromatic amines. mdpi.comnih.gov These breakdown products can be colorless but are often more toxic and potentially carcinogenic than the parent dye molecule. nih.gov These amines may also be persistent and recalcitrant to further degradation, especially under continued anaerobic conditions. nih.gov

Bioavailability Considerations in Environmental Systems

The bioavailability of a chemical refers to the extent to which it can be taken up by living organisms. For C.I. Direct Brown 200, bioavailability is influenced by its high water solubility and molecular size.

Due to their hydrophilic nature and ionic charge, direct dyes like C.I. Direct Brown 200 generally have a low potential to cross biological membranes and bioaccumulate in the fatty tissues of organisms. nih.gov The bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in an organism, is expected to be low for highly sulfonated, water-soluble dyes. nih.govepa.gov

However, the reduction of the dye to aromatic amines under anaerobic conditions can alter its bioavailability and toxicity profile. nih.gov Some of these smaller amine metabolites may be more readily absorbed by organisms than the larger parent dye molecule. ijplantenviro.com While the parent dye may have limited direct bioavailability, its degradation products can pose a greater risk to environmental and human health. nih.gov Therefore, assessing the environmental impact requires consideration of not just the dye itself but also its transformation products.

Advanced Degradation and Remediation Technologies for C.i. Direct Brown Dyes

Biological Degradation Processes

Biological methods for the degradation of dyes like C.I. Direct Brown 200 are gaining traction as environmentally friendly and cost-effective alternatives to conventional physicochemical treatments. researchgate.net These processes leverage the metabolic capabilities of various microorganisms to break down the complex structures of dyes, often mineralizing them into simpler, non-toxic compounds such as carbon dioxide and water. tandfonline.comijcmas.com

Microbial Decolorization and Mineralization

Microbial decolorization is the process where microorganisms, through enzymatic activities, break the chromophoric structures of dyes, leading to a loss of color. mdpi.com Mineralization is the complete degradation of the dye molecule into inorganic substances. aidic.it The efficiency of these processes is influenced by several factors, including the microbial species, the chemical structure of the dye, and environmental conditions like pH and temperature. tandfonline.com

Bacteria are widely utilized for dye degradation due to their rapid growth, high adaptability, and versatile enzymatic machinery. tandfonline.com They can thrive in a range of pH conditions, typically between 6 and 9, making them suitable for treating industrial effluents. tandfonline.com The primary mechanism of azo dye degradation by bacteria involves the reductive cleavage of the azo bond (-N=N-) by enzymes called azoreductases. tandfonline.commdpi.com This process typically occurs under anaerobic or anoxic conditions, as oxygen can compete with the azo group as an electron acceptor. ijcmas.comnih.gov

The initial breakdown of the azo dye results in the formation of aromatic amines, which can be colorless but are often more toxic than the parent dye. ijcmas.com Therefore, a subsequent aerobic treatment step is crucial for the complete mineralization of these aromatic amines into less harmful products. nih.gov This sequential anaerobic-aerobic process is considered a highly effective strategy for the complete biodegradation of azo dyes. nih.gov

Several bacterial species have demonstrated the ability to decolorize brown dyes. For instance, Acinetobacter calcoaceticus has been shown to degrade Direct Brown MR, a diazo dye. frontiersin.orgresearchgate.net The degradation process involved the induction of enzymes like lignin (B12514952) peroxidase, laccase, and DCIP reductase. researchgate.net Analysis of the degradation products identified compounds such as biphenyl (B1667301) amine, biphenyl, 3-amino 6-hydroxybenzoic acid, and naphthalene (B1677914) diazonium. researchgate.net Another study reported that Enterobacter gergoviae could decolorize Disperse Brown 21 by over 90% under aerobic conditions. researchgate.net Furthermore, a microbial consortium was found to achieve up to 84.0% decolorization of a direct brown dye at an initial concentration of 200 mg/l under anaerobic conditions within one week. ekb.eg

The metabolic pathways involved in bacterial dye degradation are complex and often involve a cascade of enzymatic reactions. Key enzymes include:

Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond, a critical first step in the degradation of azo dyes. tandfonline.commdpi.com

Laccases: These copper-containing oxidoreductases can oxidize a broad range of phenolic and non-phenolic compounds, contributing to the breakdown of the complex aromatic structures of dyes. tandfonline.comnih.gov

Peroxidases (e.g., Lignin Peroxidase): These enzymes, particularly lignin peroxidase, are involved in the oxidative degradation of various aromatic compounds, including dyes. nih.govnih.gov

NADH-DCIP Reductase: This enzyme facilitates the transfer of electrons required for the reductive cleavage of azo bonds. mdpi.comnih.gov

The synergistic action of these enzymes allows bacteria to effectively decolorize and mineralize complex dye molecules like C.I. Direct Brown 200. nih.gov

Table 1: Bacterial Strains Involved in the Degradation of Brown Dyes

Bacterial Strain Dye Degraded Degradation Efficiency Key Enzymes Involved Reference
Acinetobacter calcoaceticus NCIM 2890 Direct Brown MR Not specified Lignin peroxidase, Laccase, DCIP reductase frontiersin.orgresearchgate.net
Enterobacter gergoviae Disperse Brown 21 >90% Not specified researchgate.net
Microbial Consortium Direct Brown Dye Up to 84.0% Not specified ekb.eg
Brevibacillus laterosporus Disperse Brown 3REL 100% (anoxic) Not specified researchgate.net
Bacillus subtilis Direct Brown 2 93% Not specified scribd.com

Fungi, particularly white-rot fungi, are highly effective in degrading a wide spectrum of dyes due to their powerful and non-specific extracellular ligninolytic enzyme systems. tandfonline.comijcmas.com These fungi thrive in acidic environments, with optimal degradation occurring at a pH range of 4-5. tandfonline.com The degradation process often involves initial biosorption of the dye onto the fungal hyphae, followed by enzymatic breakdown. tandfonline.com

The key enzymes produced by fungi for dye degradation include:

Laccases: These multi-copper oxidases can oxidize a wide variety of aromatic compounds, making them crucial for dye decolorization. tandfonline.comnih.govcellmolbiol.org

Manganese Peroxidase (MnP) and Lignin Peroxidase (LiP): These heme peroxidases are powerful oxidative enzymes that can break down complex and high-molecular-weight dyes. tandfonline.comnih.gov

Azoreductase: Similar to bacteria, some fungi also produce azoreductases to cleave the azo bonds in dyes. tandfonline.com

White-rot fungi like Phanerochaete chrysosporium and Trametes versicolor are well-known for their ability to degrade various dyes. tandfonline.comnlc-bnc.ca The non-specific nature of their enzymatic system allows them to degrade complex mixtures of pollutants. ijcmas.com Brown-rot fungi, while not producing the classical lignin-degrading peroxidases, can produce other types of peroxidases and laccases that assist in breaking down toxic organic compounds. nih.gov

The degradation of dyes by fungi often leads to the formation of simpler, non-toxic compounds. tandfonline.com The versatility of fungal enzymes makes them highly efficient for treating industrial effluents containing recalcitrant dyes. tandfonline.com

Table 2: Fungal Enzymes and their Role in Dye Degradation

Enzyme Type Function in Dye Degradation Reference
Laccase Multicopper Oxidase Oxidizes phenolic and non-phenolic compounds. tandfonline.comnih.govcellmolbiol.org
Manganese Peroxidase (MnP) Heme Peroxidase Oxidizes phenolic dyes through manganese-dependent radical formation. tandfonline.comnih.gov
Lignin Peroxidase (LiP) Heme Peroxidase Cleaves non-phenolic aromatic rings via one-electron oxidation. tandfonline.comnih.gov
Azoreductase Reductase Reductively cleaves azo bonds. tandfonline.com

Microbial consortia, which are mixed cultures of different microorganisms (e.g., bacteria-bacteria or bacteria-fungi), often exhibit enhanced degradation capabilities compared to pure cultures. tandfonline.comaidic.it This is due to the synergistic interactions between the different microbial species, where the metabolic byproducts of one organism can be utilized by another for further degradation. tandfonline.comfrontiersin.org This collaborative effort can lead to more complete mineralization of complex dye molecules. aidic.it

A richer metabolic network within a consortium can overcome the limitations of a single species, which might only partially degrade a dye. aidic.it For example, in a fungal-bacterial consortium, bacteria can initially cleave the azo bond of a dye using azoreductase, and the resulting aromatic amines can then be further degraded by the extracellular enzymes of the fungi. aidic.it This synergistic action has been shown to result in superior performance in dye decolorization. aidic.it

Bacterial consortia have also demonstrated high efficiency. For instance, a consortium of Bacillus cereus, Pseudomonas putida, Stenotrophomonas acidaminiphila, and Pseudomonas fluorescens was able to completely decolorize Acid Red 88 within 24 hours, a task that took individual cultures much longer. tandfonline.comaidic.it The enhanced resistance of consortia to environmental fluctuations and toxic substances present in industrial wastewater makes them more robust and effective for bioremediation. tandfonline.com

Various bioreactor configurations have been developed to enhance the efficiency of microbial dye degradation for industrial applications. The choice of bioreactor depends on the type of microorganisms used and the specific treatment requirements.

Common bioreactor types include:

Anaerobic Sequential Batch Reactor (An-SBR) and Moving Bed Biofilm Reactor (MBBR): These have been used for treating reactive dyes, achieving high removal efficiencies. mdpi.com For example, a combination of an An-SBR and an MBBR achieved 88% removal of Reactive Brown. mdpi.com

Upflow Anaerobic Sludge Blanket (UASB) Reactor: This type of reactor has been effective in decolorizing dyes like Congo red under anaerobic conditions. mdpi.com

Packed Bed Bioreactors: These reactors, often using immobilized microbial cells, have shown significant dye degradation capabilities. mdpi.comfrontiersin.org Immobilization can enhance the stability and efficiency of the microbial population. frontiersin.org

Membrane Bioreactors (MBR): MBRs are increasingly used for textile wastewater treatment and can achieve high COD removal efficiencies. mdpi.com They are particularly suitable for the aerobic step in a combined anaerobic-aerobic treatment process. mdpi.com

The performance of these bioreactors is influenced by operational parameters such as hydraulic retention time (HRT), influent dye concentration, and the presence of co-substrates. mdpi.comresearchgate.net Continuous flow systems, like the upflow stirred packed-bed reactor (USPBR), have been shown to achieve high bioconversion rates at short residence times. researchgate.net

Table 3: Bioreactor Performance in Dye Degradation

Bioreactor Type Dye(s) Treated Removal Efficiency Reference
Anaerobic SBR and MBBR Reactive Red, Reactive Black, Reactive Brown 88% (for Reactive Brown) mdpi.com
UASB Reactor Congo Red 95% mdpi.com
Packed Bed Bioreactor Disperse Brown 3REL 88.92% (immobilized cells) mdpi.com
Anaerobic Sequential USPBR/Aerobic MBR Azo Dyes ~80.28% (Total Aromatic Amine removal) researchgate.net

Biosorption and Bioaccumulation by Microbial Biomass

Biosorption and bioaccumulation are two distinct processes by which microorganisms can remove dyes from wastewater.

Bioaccumulation is an active metabolic process where living microbial cells take up and accumulate pollutants intracellularly. thescipub.com This process is dependent on the cell's metabolic cycle. thescipub.com

Biosorption , on the other hand, is a passive, metabolism-independent process where pollutants bind to the surface of microbial biomass, which can be either living or dead. thescipub.comsemanticscholar.org The cell walls of microorganisms contain various functional groups like carboxyl, hydroxyl, and amino groups that can attract and bind dye molecules through mechanisms such as physical adsorption, ion exchange, and complexation. mdpi.com

Dead biomass is often preferred for biosorption as it is not affected by toxic wastewater and does not require nutrients for maintenance. thescipub.com Various types of microbial biomass, including bacteria, fungi, and algae, have been investigated as biosorbents for dye removal. thescipub.com The efficiency of biosorption is influenced by factors such as pH, temperature, initial dye concentration, and the amount of biosorbent. semanticscholar.org

For example, the biomass of the fungus Rhizopus arrhizus has been shown to be an effective biosorbent for copper, with removal efficiencies of up to 97.32%. biorxiv.org While this study focused on a metal, the principles of biosorption apply to dye molecules as well. The process offers a cost-effective and efficient way to remove dyes, especially when using waste biomass from industrial fermentations. biorxiv.org

Table 4: Comparison of Bioaccumulation and Biosorption

Feature Bioaccumulation Biosorption Reference
Cell State Living cells Living or dead biomass thescipub.com
Metabolism Metabolism-dependent Metabolism-independent thescipub.com
Mechanism Intracellular uptake and accumulation Surface binding (adsorption, ion exchange, etc.) thescipub.commdpi.com
Advantages Can lead to complete degradation Cost-effective, not affected by toxicity, no nutrient requirement thescipub.com

Optimization of Biological Parameters (e.g., pH, Temperature, Nutrient Availability)

pH: The pH of the medium is a critical factor influencing dye degradation. For many bacterial consortia, the optimal pH for decolorization of brown dyes is around neutral (pH 7.0). scribd.comresearchgate.net For instance, the maximum decolorizing activity for Direct Brown II by Pseudomonas aeruginosa, Pseudomonas putida, and Bacillus subtilis was observed at pH 7.0. scribd.compsu.edu Deviations towards strongly acidic or alkaline conditions tend to decrease the rate of color removal. psu.edu However, some microbial systems exhibit high tolerance to a wider pH range. For example, some microorganisms can effectively decolorize dyes in alkaline conditions (pH > 7.5), which is beneficial for treating real textile effluents that are often alkaline. frontiersin.orgmdpi.com

Temperature: Temperature plays a vital role in microbial metabolism and enzyme kinetics. The optimal temperature for the degradation of brown dyes by many mesophilic bacteria is typically between 30°C and 40°C. researchgate.netscialert.net For example, a bacterial consortium showed optimal decolorization of Brown 3 REL at 30°C. researchgate.net Similarly, the degradation of Direct Brown II by several bacterial species was most effective at an incubation temperature of 37°C. scribd.compsu.edu Some studies have shown effective decolorization in a broader range of 25°C to 35°C, which is considered ideal for microbial growth. frontiersin.org

Nutrient Availability: The presence of suitable carbon and nitrogen sources is essential for microbial growth and the enzymatic breakdown of azo dyes. Yeast extract and glucose are commonly used as effective co-substrates that enhance the decolorization process. researchgate.net For instance, the supplementation of yeast extract in the medium led to a 93% decolorization of Direct Brown II. psu.edu The concentration of these nutrients needs to be optimized; for example, studies on other direct dyes have shown that specific concentrations of glucose, MgSO₄, and urea (B33335) can significantly enhance decolorization efficiency. nih.gov The availability of an easily biodegradable organic source, like glucose, can support faster decolorization rates than the degradation of the organic matter itself. ubi.pt

Table 1: Optimal Biological Parameters for Brown Dye Degradation

Parameter Optimal Value/Range Reference
pH 7.0 (Neutral) scribd.comresearchgate.net
7.0 - 9.0 psu.edu
Temperature 30°C - 40°C researchgate.netscialert.net
37°C scribd.compsu.edu
Nutrients Yeast Extract, Glucose psu.eduresearchgate.net

Chemical Degradation via Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods that rely on the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants like C.I. Direct Brown 200. jwent.netijcce.ac.ir These processes are known for their ability to achieve high degradation and mineralization rates. ijcce.ac.irresearchgate.net

Hydroxyl radicals are extremely powerful and non-selective oxidizing agents with a high oxidation potential (2.8 V), enabling them to effectively break down complex dye molecules into simpler, less harmful compounds, and ultimately to CO2 and water. jwent.netjwent.net The generation of these radicals is the cornerstone of AOPs. ijcce.ac.ir The reaction pathways involve the attack of •OH on the chromophoric groups and aromatic rings of the dye molecule, leading to its fragmentation and eventual mineralization. jwent.net

Ozonation involves the use of ozone (O₃), a strong oxidant, to degrade dye molecules. zenodo.org The process can occur through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals generated from ozone decomposition, especially at higher pH values. icrc.ac.irmdpi.com The combination of ozone with other processes, such as UV radiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), can enhance the generation of hydroxyl radicals, leading to more efficient degradation. icrc.ac.irmdpi.com For instance, ozonation of C.I. Direct Red 23, a diazo dye, was found to be most effective at a pH of 8.0. researchgate.netnih.gov Combining ozonation with anaerobic biodegradation has also shown promise, achieving significant COD and dye removal. researchgate.net

The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals under acidic conditions (typically pH 3). chiet.edu.egscispace.com This method is valued for its simplicity and the low toxicity of its reagents. ijcce.ac.ir The photo-Fenton process enhances the degradation rate by incorporating UV or visible light, which promotes the regeneration of Fe²⁺ ions and the photolysis of H₂O₂, thereby increasing the production of hydroxyl radicals. chiet.edu.egscielo.br The photo-Fenton process has been shown to be more effective than the Fenton process alone for the decolorization of various dyes. scispace.comscielo.br The efficiency of these systems is influenced by parameters such as the initial concentrations of the dye, H₂O₂, and Fe²⁺. brieflands.com

Photocatalytic degradation involves the use of a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. unlv.edu These holes can then react with water or hydroxide (B78521) ions to produce hydroxyl radicals. unlv.edu The UV/TiO₂ system is effective for degrading a wide range of dyes. unlv.edunaturalspublishing.com The efficiency of this process is dependent on factors like catalyst dosage, pH, and initial dye concentration. jwent.netjwent.net For example, an excess of the TiO₂ catalyst can lead to increased opacity of the solution, which reduces UV light penetration and decreases efficiency. unlv.edu Another common system is UV/H₂O₂, where the photolysis of hydrogen peroxide by UV light directly generates hydroxyl radicals. researchgate.net

Table 2: Comparison of AOPs for Dye Degradation

AOP Method Key Reactants Optimal pH Advantages
Ozonation Ozone (O₃) Alkaline (e.g., 8.0-10.0) Effective for decomposing organic chemicals. researchgate.netnih.govscispace.com
Fenton H₂O₂ + Fe²⁺ Acidic (e.g., 3.0) Simple, cost-effective source of •OH. ijcce.ac.irscispace.com
Photo-Fenton H₂O₂ + Fe²⁺ + UV/Visible Light Acidic (e.g., 3.0) Higher degradation rates than Fenton. scispace.comscielo.br
UV/TiO₂ TiO₂ + UV Light Acidic to Neutral Non-toxic and stable catalyst. unlv.edunaturalspublishing.com
UV/H₂O₂ H₂O₂ + UV Light Varies No sludge formation, functions at ambient temperature. researchgate.net

Electrochemical oxidation offers another route for treating dye-laden wastewater. This technique can involve direct oxidation at the anode surface or indirect oxidation via electro-generated species like hypochlorite. tuiasi.roresearchgate.net The degradation of dyes using graphite (B72142) electrodes, for example, can occur through either direct or indirect mechanisms. researchgate.net The effectiveness of electrochemical oxidation is influenced by parameters such as current density, pH, and the concentration of supporting electrolytes like NaCl. researchgate.netdoi.org Studies on various direct dyes have demonstrated high decolorization and degradation efficiencies within short treatment times under optimized conditions. doi.org

Synergistic Effects in Combined AOP Systems

The efficiency of Advanced Oxidation Processes (AOPs) for the degradation of recalcitrant dyes like C.I. Direct Brown 200 can be significantly enhanced by combining two or more AOPs. This approach often results in a synergistic effect, where the combined degradation rate is greater than the sum of the individual process rates. The primary mechanism behind this synergy is the increased generation of highly reactive hydroxyl radicals (•OH), the main oxidant responsible for breaking down the complex aromatic structure of the dye.

One example of a synergistic system is the combination of ozonation (O₃) with UV irradiation. In this O₃/UV process, the photolysis of aqueous ozone by UV light generates hydrogen peroxide (H₂O₂), which then further reacts with ozone to produce more hydroxyl radicals. This enhanced radical production accelerates the decolorization and mineralization of the dye molecules.

Another effective combination is the photo-Fenton process, which integrates the Fenton reaction (Fe²⁺ + H₂O₂) with UV light. UV irradiation enhances the process in two ways: it promotes the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst, and it can directly photolyze the dye molecule or complexes formed with iron. This leads to a more sustained and efficient generation of hydroxyl radicals compared to the conventional Fenton process.

Adsorption-Based Removal Strategies

Adsorption is a widely employed physicochemical treatment method for removing dyes from wastewater due to its operational simplicity, high efficiency, and cost-effectiveness. The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of this method hinges on the characteristics of the adsorbent, such as its surface area, porosity, and surface chemistry.

Development and Characterization of Novel Adsorbents

Research has been actively focused on developing low-cost and highly effective adsorbents from various materials for the removal of C.I. Direct Brown 200.

Activated Carbons

Activated carbons are renowned for their exceptional adsorption capabilities, which are attributed to their highly developed porous structure, large specific surface area, and favorable surface chemistry. They can be produced from a variety of carbonaceous materials, including commercial precursors and waste materials. Their performance in adsorbing direct dyes is well-documented, with the large, complex dye molecules being readily captured within their extensive pore networks. The adsorption mechanism typically involves a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.

Adsorbent MaterialPrecursor SourceTypical Surface Area (m²/g)Key Characteristics
Commercial Activated CarbonCoal, Coconut Shell500 - 1500High microporosity, large surface area
Waste-derived Activated CarbonAgricultural Biomass400 - 1200Cost-effective, renewable source
Biomass-Derived and Agricultural Waste Adsorbents

The utilization of unprocessed or minimally processed agricultural waste and biomass as adsorbents offers a sustainable and economical alternative to commercial activated carbon. These materials are abundant, renewable, and require little processing. Examples include sawdust, rice husk, fruit peels, and coir pith. Their inherent lignocellulosic structure contains various functional groups, such as carboxyl, hydroxyl, and phenolic groups, which can serve as active sites for binding dye molecules. Chemical treatments, for instance with acids, bases, or salts, can further enhance their adsorption capacity by increasing surface area and modifying surface functional groups.

Adsorbent MaterialSource ExampleKey Functional GroupsPotential Modifications
Rice HuskAgricultural Waste-OH, C=OAlkali treatment, Acid treatment
SawdustWood Industry WasteLignin, Cellulose (B213188)Chemical grafting, Carbonization
Fruit PeelsFood WastePectin, -COOH, -OHCross-linking, Esterification
Mineral Adsorbents (e.g., Clays (B1170129), Zeolites)

Natural minerals like clays and zeolites are effective adsorbents due to their unique structural properties. Clays, such as bentonite (B74815) and kaolin, possess a layered silicate (B1173343) structure that provides a large surface area for adsorption. The net negative charge on the clay layers facilitates the adsorption of cationic and polar dye molecules through electrostatic attraction and ion exchange. Zeolites are crystalline aluminosilicates with a three-dimensional framework of pores of molecular dimensions. This well-defined pore structure allows them to act as molecular sieves, selectively adsorbing dye molecules based on their size and shape, in addition to adsorption via ion exchange mechanisms.

Adsorbent TypeExampleStructural FeaturePrimary Adsorption Mechanism
ClayBentoniteLayered aluminosilicate (B74896) sheetsIon exchange, Electrostatic attraction
ClayKaolinite1:1 layered silicateSurface complexation, H-bonding
ZeoliteClinoptilolite3D microporous frameworkIon exchange, Molecular sieving

Adsorption Isotherms and Kinetic Modeling

To quantitatively describe the adsorption process and elucidate the underlying mechanisms, equilibrium and kinetic models are applied to experimental data.

Adsorption isotherms describe the relationship between the amount of dye adsorbed per unit mass of adsorbent (qₑ) and the equilibrium concentration of the dye in the solution (Cₑ) at a constant temperature. The Langmuir isotherm model, which assumes monolayer adsorption onto a finite number of identical sites on a homogeneous surface, is commonly used. The Freundlich isotherm is an empirical model that describes multilayer adsorption on heterogeneous surfaces. The fit of these models provides insight into the nature of the adsorbent surface and the adsorption affinity.

Isotherm ModelEquationKey Assumptions
Langmuirqₑ = (qₘ Kₗ Cₑ) / (1 + Kₗ Cₑ)Monolayer adsorption, homogeneous surface
Freundlichqₑ = Kբ Cₑ^(1/n)Multilayer adsorption, heterogeneous surface

Adsorption kinetics describe the rate at which the dye is removed from the solution. The pseudo-first-order model assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. For dye adsorption, the pseudo-second-order model often provides a better fit to the experimental data, suggesting that chemisorption plays a significant role in the binding process.

Kinetic ModelKey CharacteristicImplied Mechanism
Pseudo-first-orderRate depends on the number of vacant sitesPhysisorption-controlled
Pseudo-second-orderRate depends on the square of vacant sitesChemisorption is rate-limiting

Factors Influencing Adsorption Efficiency

The effectiveness of the adsorption process for dye removal is governed by several critical physicochemical parameters, including pH, the amount of adsorbent used, and the duration of contact between the adsorbent and the dye solution. researchgate.netsemanticscholar.org Understanding and optimizing these factors are essential for maximizing dye removal efficiency.

pH: The pH of the aqueous solution is a pivotal factor, as it influences the surface charge of the adsorbent and the degree of ionization of the dye molecule. For anionic direct dyes like C.I. Direct Brown 200, adsorption is typically more favorable in acidic conditions. chesci.comwecmelive.com At a low pH, the surface of many adsorbents becomes positively charged, which enhances the electrostatic attraction with the anionic dye molecules. wecmelive.comasianpubs.org For instance, in a study using activated carbon derived from Prosopis juliflora bark for the removal of a similar dye, Direct Brown MR, the maximum adsorption was observed at a pH of 2. chesci.com As the pH increases into neutral and basic ranges, the adsorbent surface tends to become more negatively charged, leading to electrostatic repulsion and a significant decrease in dye adsorption. chesci.com

Adsorbent Dosage: The quantity of adsorbent material used is another crucial variable that determines the number of available binding sites for the dye molecules. researchgate.net Generally, increasing the adsorbent dosage leads to a higher percentage of dye removal because more active sites are available for adsorption. chesci.compjoes.com However, this trend continues only up to a certain point, after which the removal efficiency may plateau. chesci.com This saturation occurs because, at high dosages, there can be aggregation of adsorbent particles, which reduces the effective surface area available for dye uptake. chesci.com Research on Direct Brown MR removal showed that 100 mg of adsorbent achieved a high removal percentage, with further increases not yielding significant improvement. chesci.com

Contact Time: The duration of contact required to reach adsorption equilibrium is a key parameter for designing treatment systems. The rate of adsorption is typically rapid at the beginning of the process, as the dye molecules quickly occupy the readily available active sites on the adsorbent surface. chesci.comcellulosechemtechnol.ro Over time, this rate slows down as the remaining vacant sites become more difficult to access due to repulsive forces between the adsorbed molecules and those in the solution. chesci.com Equilibrium is reached when the rate of adsorption equals the rate of desorption. Studies have shown that for direct brown dyes, a significant amount of removal can be achieved within the first 60 to 80 minutes. chesci.comcellulosechemtechnol.ro For example, an optimal contact time of 60 minutes was established for the adsorption of Direct Brown MR onto activated carbon. chesci.com

Table 1: Influence of Process Parameters on Direct Brown Dye Adsorption

ParameterOptimal ConditionEffect on AdsorptionReference
pH Acidic (e.g., pH 2)Maximum adsorption due to electrostatic attraction between positively charged adsorbent surface and anionic dye. chesci.com
Adsorbent Dosage Varies (e.g., 100 mg)Increased dosage enhances dye removal up to a saturation point. chesci.com
Contact Time Varies (e.g., 60 min)Rapid initial adsorption, slowing as equilibrium is approached. chesci.com

Regeneration and Reusability of Adsorbents

For adsorption to be a cost-effective and sustainable technology, the ability to regenerate and reuse the adsorbent material is critical. rsc.orgrsc.org This process involves desorbing the captured dye molecules, thereby restoring the adsorbent's capacity for subsequent cycles.

The choice of eluent (desorbing agent) is crucial and depends on the nature of the adsorbent and the adsorption mechanism. Common regenerating agents include acids, bases, salts, and organic solvents. researchgate.net For anionic dyes adsorbed through electrostatic attraction, altering the pH to create repulsive forces is an effective strategy. For example, a basic solution like sodium hydroxide (NaOH) can be used to desorb anionic dyes by making the adsorbent surface negatively charged. mdpi.com

The reusability of an adsorbent is typically evaluated over several consecutive adsorption-desorption cycles. While some reduction in adsorption efficiency is common after the first cycle, a good adsorbent should maintain a high capacity over multiple uses. irost.ir For example, a study on a modified graphene oxide adsorbent for Direct Red 81 demonstrated good reusability for up to seven cycles, with efficiency dropping from over 86% to around 70% by the final cycle. irost.ir Another study on Zygophyllum gaetulum stems for adsorbing C.I. Direct Black 80 used a 0.1 M NaOH solution for desorption. mdpi.com The ability to effectively regenerate the adsorbent not only reduces operational costs by minimizing the need for fresh material but also mitigates the environmental problem of disposing of spent, dye-laden adsorbents. rsc.org

Table 2: Regeneration Studies of Adsorbents for Dye Removal

AdsorbentDesorbing AgentNumber of CyclesOutcomeReference
Graphene Oxide CompositeMethanol & Distilled Water7Efficiency decreased from 86.6% to 70.3% irost.ir
Zygophyllum gaetulum Stems0.1 M NaOHN/AEffective desorption protocol established mdpi.com
BentoniteHCl7Desorption of 52% achieved researchgate.net

Hybrid and Integrated Treatment Systems

Combined Physicochemical and Biological Approaches

Combining physicochemical methods with biological treatment is a promising strategy for mineralizing complex and recalcitrant dyes like C.I. Direct Brown 200. Physicochemical processes, such as adsorption or coagulation, can be used as a pre-treatment step to remove the bulk of the color and toxicity, making the effluent more amenable to subsequent biological degradation. scispace.com

For example, an adsorption step can effectively remove the dye from the aqueous phase, but the adsorbent then requires regeneration. A subsequent process, like catalytic oxidation, could then be used to treat the concentrated dye stream recovered from the adsorbent. scispace.com Another approach involves using a Fenton/coagulation process followed by biological treatment. The initial chemical oxidation breaks down the complex dye structure, and coagulation removes a significant portion of the chemical oxygen demand (COD) and color. scispace.com This pre-treatment reduces the inhibitory effect of the dye on microorganisms, allowing for more efficient final polishing by a biological stage.

Membrane Separation Technologies (e.g., Ultrafiltration, Nanofiltration, Reverse Osmosis)

Membrane separation technologies are pressure-driven processes that can effectively remove a wide range of pollutants from wastewater. iaea.org They are classified by their pore size and the types of substances they can reject.

Ultrafiltration (UF): UF membranes have a pore size of approximately 0.01 microns and are effective at removing larger particles like bacteria, protozoa, and macromolecules. safewater.orgwrc.org.za While UF can remove suspended solids and some color, it is generally not sufficient on its own to remove dissolved dye molecules. wrc.org.za However, it serves as an excellent pre-treatment for other membrane processes like nanofiltration and reverse osmosis by reducing their fouling potential. wrc.org.za

Nanofiltration (NF): With a pore size around 0.001 microns, NF membranes can remove most organic molecules, viruses, and divalent ions (which cause water hardness). safewater.orgpreprints.org NF is particularly well-suited for separating low-salt direct dyes from their synthesis solutions or from wastewater. google.com It operates at lower pressures than reverse osmosis, making it a potentially more energy-efficient option for dye removal. google.commdpi.com

Reverse Osmosis (RO): RO is the most stringent membrane process, with a pore size of about 0.0001 microns. safewater.org It can remove virtually all dissolved substances, including monovalent ions, making it an effective method for desalination and producing high-purity water. safewater.orgpreprints.org When applied to dye wastewater, RO can achieve near-complete removal of color and other contaminants. wrc.org.za However, RO systems are susceptible to fouling from organic matter and suspended solids, often necessitating pre-treatment steps like UF. wrc.org.za

Electrocoagulation for Dye Removal

Electrocoagulation (EC) is an electrochemical technique where a sacrificial anode (typically made of aluminum or iron) corrodes to release coagulant species directly into the wastewater. researchgate.netresearchgate.net These in-situ generated metal hydroxides are highly effective at destabilizing and removing suspended and dissolved pollutants, including dyes, through precipitation and surface complexation. scirp.org

The EC process has proven effective for treating textile effluents containing direct dyes. A study on the removal of Direct Brown 2 using aluminum electrodes achieved a removal efficiency of 99.89% at an initial concentration of 40 mg/L. researchgate.netresearchgate.net The efficiency of the EC process is influenced by several operational parameters, including the initial pH of the solution, current density, and electrolysis time. For Direct Brown 2, the best results were obtained at a pH of 10. researchgate.netresearchgate.net A significant advantage of EC is its potential for high removal efficiency without the need for chemical addition, although it does generate sludge that requires proper disposal. scirp.org

Analytical Methodologies for Characterization and Monitoring of C.i. Direct Brown Dyes

Spectroscopic Techniques for Quantification and Identification

Spectroscopic methods are indispensable for the identification and quantification of dyes. These techniques probe the interaction of electromagnetic radiation with the dye molecules, providing information on their electronic structure and functional groups.

UV-Visible Spectrophotometry and Microspectrophotometry

UV-Visible spectrophotometry is a fundamental technique for analyzing dye solutions. It operates on the principle that dye molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law. This makes UV-Vis spectrophotometry a primary tool for quantification.

The wavelength of maximum absorbance (λmax) is a characteristic feature of a dye's chromophore. For identification, an unknown dye solution can be scanned across a range of wavelengths (e.g., 400-700 nm) to generate an absorption spectrum. nih.gov This spectrum, particularly the λmax, serves as a fingerprint that can be compared against reference spectra of known dyes. ojp.gov For instance, a study on the photocatalytic degradation of Direct Brown RN (C.I. No: 30045) used UV-Vis spectrophotometry to monitor the decrease in dye concentration by measuring the absorbance at its λmax over time. banglajol.info

Microspectrophotometry (MSP) is a variation of this technique that allows for the analysis of very small samples, such as a single dyed fiber. ojp.gov This is particularly valuable in forensic science, where sample sizes are often minute. ojp.gov By analyzing the extract from a tiny fiber segment, a visible absorption spectrum can be obtained and used to help identify the dye. ojp.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. The resulting FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a unique molecular fingerprint.

For a typical direct brown azo dye, FTIR can identify key functional groups such as:

O-H stretching: from hydroxyl groups and water content (broad band around 3400 cm⁻¹).

N-H stretching: from amino groups.

C-H stretching: from aromatic and aliphatic parts of the molecule (around 2900-3100 cm⁻¹).

N=N stretching: characteristic of the azo linkage (often weak or difficult to assign, around 1400-1450 cm⁻¹).

S=O stretching: from sulfonate (SO₃⁻) groups, which confer water solubility (strong bands around 1200 cm⁻¹ and 1040 cm⁻¹).

FTIR is often used as a secondary identification tool to complement other analyses. ojp.gov While obtaining a clear spectrum from a dye in situ on a fiber can be challenging due to the low dye concentration (<1%) and strong absorption from the fiber itself, spectra can be readily collected from raw dye samples. ojp.gov In some cases, attenuated total reflectance (ATR)-FTIR is used to analyze the surface chemistry of dyed fabrics. researchgate.net

Raman Microspectroscopy

Raman microspectroscopy is another vibrational spectroscopy technique that provides detailed chemical and structural information. It relies on the inelastic scattering of monochromatic light (from a laser). The resulting shift in the energy of the scattered photons provides a vibrational spectrum that is specific to the molecule's structure.

Raman spectroscopy offers several advantages for dye analysis. It is non-destructive, requires minimal sample preparation, and has high spatial resolution (down to ~1 µm), allowing for the analysis of individual particles or fibers. Water is a weak Raman scatterer, making the technique well-suited for analyzing aqueous solutions. In forensic applications, the combination of Thin Layer Chromatography (TLC) with Raman spectroscopy has proven effective for classifying and identifying dyes extracted from fibers. ojp.gov The Raman spectrum serves as a confirmatory chemical fingerprint for the separated components.

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For complex commercial dye formulations, which often contain multiple colored components and non-colored impurities, chromatographic methods are essential for both qualitative and quantitative analysis. cdc.gov

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is a cost-effective and rapid separation technique. ojp.gov A spot of the dye solution is applied to a stationary phase (e.g., silica (B1680970) gel) on a flat plate. A solvent system, or eluent (the mobile phase), moves up the plate by capillary action, and the components of the dye mixture separate based on their differential partitioning between the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system.

TLC is widely used for purity assessment and the identification of dyes. cdc.gov For example, analyses of technical-grade C.I. Direct Brown 95 by TLC using two different solvent systems revealed the presence of 8-15 minor impurities. cdc.gov HPTLC offers higher resolution and sensitivity compared to conventional TLC. These techniques are central to forensic dye analysis, where the combination of Rf value and the spot's color can be sufficient to narrow down the identity of a dye to a few possibilities. ojp.gov

Ion Exchange Chromatography

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. Direct dyes are anionic due to the presence of one or more sulfonate (-SO₃⁻) groups. In anion-exchange chromatography, the stationary phase is a solid support (resin) that carries positively charged functional groups. When a dye solution passes through the column, the anionic dye molecules are attracted to and reversibly bind with the positively charged sites on the resin.

This technique is highly effective for the removal and recovery of direct dyes from industrial effluents. mdpi.comnih.gov Studies have investigated the use of both strong base anion (SBA) and weak base anion (WBA) exchange resins to adsorb various direct dyes from aqueous solutions. mdpi.comnih.govmdpi.com The efficiency of the separation and adsorption can be influenced by factors such as the dye's molecular structure, solubility, temperature, and the pH of the solution. mdpi.comnih.govmdpi.com IEC can also be used as the first dimension in a more advanced comprehensive two-dimensional liquid chromatography (LCxLC) setup for the detailed characterization of complex dye mixtures. researchgate.net

Compound Names

Elemental Analysis (e.g., ICP-MS for Metal Content)

Elemental analysis is critical for identifying and quantifying the metal content within dye structures and formulations. Certain direct dyes are metal-complex dyes, containing metals as part of their molecular structure. For instance, C.I. Direct Brown 95 is a copper complex dye. nih.gov Furthermore, trace metal impurities can be present from the manufacturing process or raw materials.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of dyes and detecting trace heavy metals. researchgate.netd-nb.info This method offers high sensitivity and the ability to measure multiple elements simultaneously. d-nb.infolcms.cz In an ICP-MS analysis, the sample is introduced into an argon plasma, which ionizes the atoms. These ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for precise quantification. d-nb.infocdc.gov

Studies on various dyes have utilized ICP-MS to quantify a range of elements, including aluminum, chromium, manganese, cobalt, nickel, copper, zinc, arsenic, cadmium, barium, and lead. researchgate.net For example, analysis of henna-based dye products has revealed varying concentrations of these metals. researchgate.net The preparation of samples for ICP-MS analysis typically involves a digestion process to break down the organic matrix and bring the metals into solution. researchgate.netcdc.gov

The data below, derived from a study on natural pigment-based products, illustrates the typical range of elemental concentrations that can be detected using ICP-MS.

Table 1: Example of Elemental Concentrations in Dye Samples Determined by ICP-MS

Element Concentration Range (µg g⁻¹) in Solid Samples Concentration Range (µg g⁻¹) in Paste Samples
Aluminum (Al) Not specified Not specified
Chromium (Cr) 0.02 - 973 0.01 - 1878
Manganese (Mn) 0.02 - 973 0.01 - 1878
Cobalt (Co) 0.02 - 973 0.01 - 1878
Nickel (Ni) 0.02 - 973 0.01 - 1878
Copper (Cu) 0.02 - 973 0.01 - 1878
Zinc (Zn) 0.02 - 973 0.01 - 1878
Arsenic (As) 0.02 - 973 0.01 - 1878
Cadmium (Cd) 0.02 - 973 0.01 - 1878
Barium (Ba) 0.02 - 973 0.01 - 1878
Lead (Pb) 0.02 - 973 0.01 - 1878

Data adapted from a study on natural tattoos and dyes. researchgate.net

Assessment of Degradation Products and Intermediates

The degradation of azo dyes like C.I. Direct Brown 200 can occur through various physical, chemical, and biological processes, leading to the formation of smaller, often colorless, molecules. mdpi.com Identifying these degradation products and intermediates is essential for assessing the toxicity of treated wastewater and understanding the degradation mechanism.

Advanced oxidation processes (AOPs), such as ozonation and photocatalysis, are effective in breaking down complex dye molecules. banglajol.infoiastate.edu Ozonation, for instance, attacks the chromophoric groups, leading to decolorization. scispace.com The resulting byproducts can include smaller organic acids, aldehydes, ketones, and inorganic ions like sulfate (B86663) and nitrate (B79036). scispace.comresearchgate.netwikipedia.org

Several analytical techniques are employed to identify these intermediates:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify volatile and semi-volatile organic compounds. nih.gov Studies on the degradation of other direct dyes have identified intermediates such as naphthalene-2-sulfonic acid, 1-naphthol, urea (B33335), and acetamide (B32628) using GC-MS. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for analyzing non-volatile and thermally labile compounds, which are common in dye degradation pathways. nih.gov It has been used to identify phenolic compounds and other oxidation by-products. scispace.com

Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis can track changes in the functional groups of the dye molecule during degradation, providing evidence for the breakdown of the azo bonds and aromatic structures. nih.gov

Research on the degradation of a similar dye, Direct Brown RN, using ZnO nanoparticles showed the breakdown of the parent molecule. banglajol.info Similarly, studies on the ozonation of C.I. Direct Red 23 identified by-products like phthalic acid, catechol, and phenol. researchgate.net The degradation of C.I. Direct Red 81 by Bacillus sp. led to the formation of non-toxic metabolites identified through LC-MS. nih.gov

Table 2: Examples of Identified Degradation Intermediates of Various Azo Dyes

Original Dye Degradation Method Identified Intermediates/Products Analytical Technique Reference
C.I. Direct Red 23 Ozonation & Sonolysis Naphthalene-2-sulfonic acid, 1-naphthol, urea, acetamide, formic acid, acetic acid, oxalic acid, nitrate ions, sulfate ions GC-MS, Ion Chromatography researchgate.net
C.I. Direct Blue 106 Ozonation Phenolic compounds, sulfate ions, nitrate ions, nitrite (B80452) ions, chloride ions LC-MS, MS-MS scispace.com
C.I. Direct Red 81 Biodegradation (Bacillus sp. DMS2) Non-toxic metabolites LC-MS, ¹³C-NMR nih.gov

Environmental Monitoring Parameters (e.g., Chemical Oxygen Demand, Total Organic Carbon)

Chemical Oxygen Demand (COD): COD is a measure of the amount of oxygen required to chemically oxidize the organic compounds in water. butlerms.commrclab.com It provides an estimate of the total quantity of oxidizable pollutants. butlerms.com The COD test uses a strong oxidizing agent, like potassium dichromate, to oxidize both biodegradable and non-biodegradable organic matter. butlerms.commrclab.com High COD levels in dye effluents indicate a significant pollution potential that can deplete oxygen in receiving water bodies. butlerms.comcsuohio.edu Treatment processes aim to reduce the COD value significantly. For example, in the treatment of a leather effluent containing Direct Brown RN, the COD was substantially reduced, indicating the destruction of organic molecules. banglajol.info Studies on ozonation of C.I. Direct Blue 106 showed a COD reduction of up to 85%. scispace.com

Total Organic Carbon (TOC): TOC is a direct measure of the total amount of carbon bound in organic compounds within a water sample. shimadzu.euelgalabwater.com It is considered a more direct and precise measurement of organic pollution than COD because it is not affected by the oxidation state of the organic matter or the presence of inorganic reducing agents. shimadzu.eu TOC analysis typically involves the oxidation of organic carbon to carbon dioxide (CO₂), which is then detected using a non-dispersive infrared (NDIR) detector. elgalabwater.comumces.edumdpi.com The removal of inorganic carbon, such as carbonates and bicarbonates, is usually done by acidification and sparging before analysis (Non-Purgeable Organic Carbon or NPOC method). shimadzu.euumces.edu

The mineralization of dyes during treatment can be tracked by monitoring the decrease in TOC. iau.irpeacta.org For instance, the photocatalytic degradation of Direct Red 23 and Direct Brown 166 showed complete mineralization, which was confirmed by TOC analysis. iau.ir

Table 3: Typical Monitoring Parameters for Dye Wastewater Treatment

Parameter Definition Significance in Dye Wastewater Monitoring Typical Reduction Goal
Chemical Oxygen Demand (COD) The amount of oxygen required to chemically oxidize organic pollutants. butlerms.commrclab.com Indicates the total organic load, including non-biodegradable substances. csuohio.edu High values suggest significant pollution. butlerms.com Reduction to meet discharge limits (e.g., European norms suggest 75-100 mg/L for treated effluent). butlerms.com

| Total Organic Carbon (TOC) | The total amount of carbon in organic compounds. shimadzu.euelgalabwater.com | Provides a direct measure of organic pollution and is used to assess the extent of mineralization of the dye molecules. iau.irpeacta.org | Significant reduction indicates the conversion of organic pollutants to CO₂ and water. iau.ir |

Future Research Directions and Sustainable Practices for C.i. Direct Brown 200

Advancing the sustainability of industrial colorants like C.I. Direct Brown 200 requires a multi-faceted approach rooted in green chemistry and circular economy principles. While specific research on C.I. Direct Brown 200 (CAS No. 12222-26-3) is not extensively documented in publicly available literature, future research can be guided by advancements made with other structurally related azo dyes. The focus lies on innovating across the entire product lifecycle, from synthesis to end-of-life treatment, to minimize environmental impact.

Q & A

Q. What are the key physicochemical properties of C.I.Direct Brown 200, and how can they be experimentally characterized?

Methodological Answer: Begin by synthesizing or sourcing a pure sample of the compound. Use UV-Vis spectroscopy to analyze its absorption maxima (e.g., λmax in aqueous solutions) and compare results with literature values. Employ thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) for phase transitions. Purity can be confirmed via high-performance liquid chromatography (HPLC) with a photodiode array detector. For structural confirmation, use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and nuclear magnetic resonance (NMR) for detailed molecular structure analysis .

Q. How does pH influence the solubility and stability of this compound in aqueous systems?

Methodological Answer: Prepare buffer solutions across a pH range (e.g., 2–12) and measure solubility using gravimetric analysis. Stability can be assessed by tracking changes in UV-Vis spectra over time under controlled conditions. Use kinetic modeling (e.g., pseudo-first-order decay) to quantify degradation rates. Include controls for temperature and light exposure to isolate pH-specific effects .

Q. What spectroscopic techniques are most effective for quantifying this compound in environmental samples?

Methodological Answer: Validate a method using UV-Vis spectroscopy with calibration curves (R² > 0.99) across a linear range. For complex matrices (e.g., wastewater), employ solid-phase extraction (SPE) to preconcentrate the analyte. Cross-validate with liquid chromatography-mass spectrometry (LC-MS) to confirm specificity and minimize matrix interference. Report limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios .

Advanced Research Questions

Q. How do degradation pathways of this compound vary under advanced oxidation processes (AOPs)?

Methodological Answer: Design experiments using UV/H₂O₂, Fenton’s reagent, or photocatalysis (e.g., TiO₂). Monitor degradation intermediates via LC-MS/MS and propose pathways using computational tools (e.g., density functional theory for bond dissociation energies). Quantify mineralization efficiency via total organic carbon (TOC) analysis. Compare reaction kinetics under varying oxidant concentrations and irradiation intensities .

Q. What are the mechanistic interactions between this compound and biological macromolecules (e.g., proteins, DNA)?

Methodological Answer: Conduct fluorescence quenching studies with bovine serum albumin (BSA) to assess binding constants (Kₐ) and thermodynamic parameters (ΔH, ΔS). For DNA interaction analysis, use ethidium bromide displacement assays or circular dichroism (CD) spectroscopy. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites and affinity. Validate in vitro using cytotoxicity assays (e.g., MTT) on relevant cell lines .

Q. How can computational modeling predict the environmental fate and ecotoxicity of this compound?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability (e.g., BIOWIN) and bioaccumulation factors (log Kow). Use molecular dynamics simulations to assess adsorption onto soil organic matter or microplastics. Validate predictions with experimental data from biodegradation assays (e.g., OECD 301F) and acute toxicity tests on Daphnia magna .

Q. What methodological challenges arise in reconciling contradictory data on the photocatalytic efficiency of this compound degradation?

Methodological Answer: Perform a meta-analysis of published studies to identify variables causing discrepancies (e.g., catalyst loading, light source intensity). Replicate experiments under standardized conditions, controlling for variables like dissolved oxygen and reactor geometry. Use statistical tools (e.g., ANOVA) to quantify variance contributions. Propose a unified protocol for reporting photocatalytic efficiency metrics .

Methodological and Experimental Design Considerations

Q. How to design a robust experimental framework for studying the adsorption of this compound onto nanomaterials?

Methodological Answer: Optimize adsorption isotherms (Langmuir vs. Freundlich models) using batch experiments under varying pH, temperature, and ionic strength. Characterize nanomaterials pre- and post-adsorption via scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS). Include kinetic studies (pseudo-second-order models) and regeneration cycles to assess reusability .

Q. What statistical approaches are critical for validating the reproducibility of toxicity assays involving this compound?

Methodological Answer: Use triplicate biological replicates and report standard deviations. Apply Shapiro-Wilk tests for normality and Levene’s test for homogeneity of variance. For non-normal data, use non-parametric tests (e.g., Kruskal-Wallis). Include positive/negative controls and power analysis to ensure sample size adequacy .

Q. How to address gaps in literature regarding the long-term environmental persistence of this compound?

Methodological Answer: Conduct microcosm studies simulating natural aquatic/terrestrial systems over 6–12 months. Monitor residual concentrations via LC-MS and screen for transformation products. Use high-resolution mass spectrometry (HRMS) to identify non-target analytes. Compare results with predictive models (e.g., EPI Suite) to evaluate accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.